molecular formula C17H18ClN B1220367 Azapetine hydrochloride CAS No. 65-15-6

Azapetine hydrochloride

Cat. No.: B1220367
CAS No.: 65-15-6
M. Wt: 271.8 g/mol
InChI Key: PAGNTBKVOFUKLT-UHFFFAOYSA-N
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Description

Azapetine hydrochloride is a chemical compound known for its vasodilatory properties. It belongs to the class of organic compounds known as benzazepines, which are characterized by a benzene ring fused to an azepine ring. This compound has been studied for its potential therapeutic applications, particularly in the treatment of peripheral arterial diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azapetine hydrochloride typically involves the reductive cyclization of methyl 2-(2-cyanophenyl)benzoate. This process is carried out using hydrogen over Raney nickel as a catalyst. The intermediate product, 6,7-dihydro-5H-dibenz[c,e]azepin-7-one, is then reduced using lithium aluminium hydride in ether to yield azapetine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure hydrogenation and large-scale reduction techniques ensures the efficient production of the compound. Quality control measures, such as monitoring reaction progress through TLC and spectroscopic methods, are employed to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Azapetine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Azapetine can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to its amine derivatives.

    Substitution: Azapetine can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Azapetine hydrochloride has been extensively studied for its applications in various fields:

Mechanism of Action

Azapetine hydrochloride exerts its effects primarily through its action on vascular smooth muscle cells. It acts as a vasodilator by inhibiting the contraction of these cells, leading to the relaxation of blood vessels. The compound targets specific receptors in the vascular smooth muscle, resulting in the modulation of intracellular calcium levels and subsequent vasodilation .

Comparison with Similar Compounds

Azapetine hydrochloride is unique among benzazepines due to its specific vasodilatory properties. Similar compounds include:

    Dibenzazepine: Known for its anticonvulsant properties.

    Imipramine: A tricyclic antidepressant with a different mechanism of action.

    Carbamazepine: Used primarily as an anticonvulsant and mood stabilizer.

This compound stands out due to its targeted action on vascular smooth muscle cells, making it a valuable compound in the treatment of cardiovascular conditions .

Properties

IUPAC Name

6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N.ClH/c1-2-11-18-12-14-7-3-5-9-16(14)17-10-6-4-8-15(17)13-18;/h2-10H,1,11-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGNTBKVOFUKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC2=CC=CC=C2C3=CC=CC=C3C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

146-36-1 (Parent)
Record name Azapetine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40215313
Record name Azapetine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65-15-6
Record name Azapetine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azapetine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZAPETINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN855K6HSO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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